molecular formula C10H6N4S B3124091 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 315249-12-8

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B3124091
CAS No.: 315249-12-8
M. Wt: 214.25 g/mol
InChI Key: MHRJTKULGLTPMB-UHFFFAOYSA-N
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Description

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, sulfanyl, and dicarbonitrile groups in its structure makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and S-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of multicomponent reactions and the use of accessible reagents suggest that scalable production could be achieved through optimization of reaction conditions and the use of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the prop-2-yn-1-yl group, which can impart specific electronic and steric properties to the molecule. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

2-amino-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c1-2-3-15-10-8(6-12)4-7(5-11)9(13)14-10/h1,4H,3H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRJTKULGLTPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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